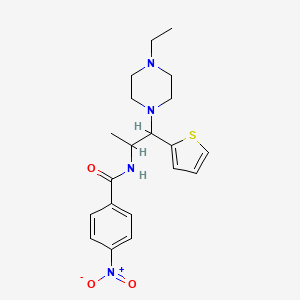

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide

Description

“N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide” is a synthetic organic compound that features a complex structure with multiple functional groups. It is characterized by the presence of a piperazine ring, a thiophene ring, and a nitrobenzamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-28-18)15(2)21-20(25)16-6-8-17(9-7-16)24(26)27/h4-9,14-15,19H,3,10-13H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVIKNGUZXJAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperazine derivative: Starting with 4-ethylpiperazine, which can be synthesized from piperazine and ethyl bromide under basic conditions.

Attachment of the thiophene ring: This can be achieved through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Formation of the propan-2-yl linkage: This step might involve the use of a suitable alkylating agent.

Introduction of the nitrobenzamide moiety: This can be done through an amide coupling reaction using 4-nitrobenzoic acid and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring or the piperazine nitrogen atoms.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

Oxidation: Oxidized derivatives of the thiophene or piperazine rings.

Reduction: Amino derivatives from the reduction of the nitro group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

It might be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

The compound could be explored as a potential drug candidate, particularly if it shows promising biological activity in preliminary studies.

Industry

In the industrial context, the compound might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide

- N-(1-(4-ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)-4-nitrobenzamide

Uniqueness

The unique combination of the piperazine, thiophene, and nitrobenzamide moieties might confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness can be explored through comparative studies.

Biological Activity

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with a thiophene derivative and an appropriate piperazine. The process can be optimized to yield high purity and yield through various reaction conditions, including temperature control and solvent choice.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Nitrobenzoyl chloride + Thiophene derivative + 4-Ethylpiperazine | Reflux in organic solvent | High |

| 2 | Purification via recrystallization | Ethanol/Water mixture | >90% |

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of nitrobenzamide derivatives, including our compound of interest. In vitro assays demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are crucial targets for managing type 2 diabetes.

Case Study: A study reported that a related nitrobenzamide compound exhibited an IC50 value of 10.75 μM against α-glucosidase, indicating strong inhibitory activity. The presence of electron-donating and electron-withdrawing groups on the aromatic ring was found to enhance this activity significantly .

Anticancer Activity

The anticancer properties of similar compounds have also been investigated. Compounds with a benzamide structure have shown promising results in inhibiting cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Research Findings: In one study, derivatives with specific substitutions on the nitrobenzamide core demonstrated enhanced cytotoxicity against breast cancer cells, with IC50 values ranging from 5 to 15 μM depending on the substituent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects: The position and nature of substituents on the benzene ring significantly influence biological activity. Electron-withdrawing groups (like -NO2) increase potency by stabilizing negative charge during enzyme interaction.

- Piperazine Moiety: The presence of a piperazine ring enhances solubility and bioavailability, making it a favorable structure for drug development.

- Thiophene Contribution: The thiophene ring provides unique electronic properties that can enhance binding affinity to biological targets.

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include the aromatic protons of the thiophene ring (δ 6.5–7.5 ppm), the nitrobenzamide carbonyl (δ ~167 ppm in ¹³C), and the ethylpiperazine methylene groups (δ 2.3–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) with accurate mass matching the calculated formula .

- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) validate functional groups .

How can researchers resolve contradictions in biological activity data across different studies for this compound?

Q. Advanced

- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds to normalize results .

- Metabolic stability testing : Use liver microsomes to assess whether divergent activities arise from differential metabolism .

- Orthogonal validation : Cross-validate findings using techniques like surface plasmon resonance (SPR) for binding affinity and patch-clamp electrophysiology for ion channel modulation .

What strategies are employed to study the structure-activity relationship (SAR) of this compound, considering its complex substituents?

Q. Advanced

- Fragment-based design : Systematically modify substituents (e.g., replacing the 4-nitro group with cyano or methoxy) to evaluate potency changes .

- Molecular dynamics simulations : Analyze how the ethylpiperazine moiety’s conformational flexibility affects target binding (e.g., serotonin or dopamine receptors) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding via the nitro group) using comparative studies with truncated analogs .

How can molecular docking studies be designed to predict the interaction of this compound with potential biological targets?

Q. Advanced

- Target selection : Prioritize receptors with known piperazine/thiophene interactions (e.g., 5-HT₆ or σ receptors) based on structural homology .

- Docking protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling and explicit solvation to account for the compound’s rotatable bonds .

- Validation : Compare docking scores with experimental IC₅₀ values from radioligand binding assays to refine predictive models .

What are the common challenges in purifying this compound, and how can they be addressed?

Q. Basic

- Polar byproducts : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to separate closely eluting impurities .

- Hydrolysis sensitivity : Avoid aqueous workup at extreme pH; instead, employ anhydrous magnesium sulfate for drying organic extracts .

What in vitro models are suitable for assessing the compound's pharmacokinetic properties, such as metabolic stability?

Q. Advanced

- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates in human liver microsomes .

- Caco-2 permeability : Measure apical-to-basolateral transport to predict intestinal absorption .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose-response correlations .

How can researchers validate the enantiomeric purity of this compound, given its chiral centers?

Q. Advanced

- Chiral HPLC : Utilize columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical rotation : Compare experimental [α]²⁵D values with literature data for stereoisomeric standards .

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with a chiral auxiliary .

What computational tools are recommended for predicting the compound’s toxicity profile?

Q. Advanced

- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition .

- QSAR models : Train on datasets of piperazine derivatives to identify structural alerts (e.g., nitro groups linked to mutagenicity) .

How can NMR-based binding assays elucidate the compound’s interaction with protein targets?

Q. Advanced

- Saturation transfer difference (STD) NMR : Identify epitopes of the compound that directly contact the protein surface .

- Chemical shift perturbations : Monitor changes in protein amide signals upon ligand titration to map binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.